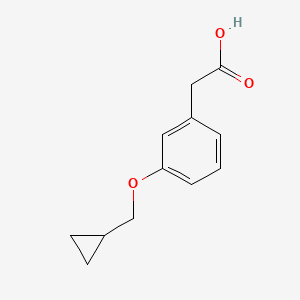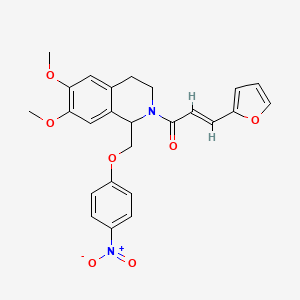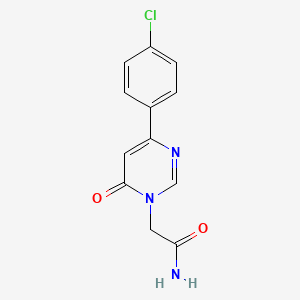![molecular formula C6H8O2S B2733587 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2375273-34-8](/img/structure/B2733587.png)
2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiabicyclo[211]hexane-4-carboxylic acid is a bicyclic compound containing a sulfur atom within its structure It is characterized by its unique bicyclic framework, which includes a carboxylic acid functional group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the formation of the bicyclic structure followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor containing sulfur and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the sulfur atom can engage in redox reactions. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid: This compound is a dioxo derivative of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid, featuring additional oxygen atoms bonded to the sulfur.
Endo-2-Bromo-5-thiabicyclo[2.1.1]hexane: Contains a bromine atom at the 2-position instead of a carboxylic acid group.
Uniqueness
2-Thiabicyclo[211]hexane-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a sulfur atom and a carboxylic acid group
Propiedades
IUPAC Name |
2-thiabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-5(8)6-1-4(2-6)9-3-6/h4H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZBKSEZPXETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-CYCLOHEXYL-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2733508.png)



![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)





![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)
![N-[2-(1,3-Dihudro-1,3-dioxo-2H-isoindolys)]2-hydroxybenzoylamide](/img/structure/B2733524.png)

